1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a pyridinone core, substituted with a difluorobenzyl group and an oxadiazole ring, which is further substituted with a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is usually synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Substitution Reactions: : The introduction of the difluorobenzyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
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Coupling Reactions: : The final step involves coupling the substituted oxadiazole with the pyridinone core. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
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Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
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Biology: : It serves as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.
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Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
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Industry: : It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-difluorobenzyl)-5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 1-(3,5-difluorobenzyl)-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 1-(3,5-difluorobenzyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Uniqueness
1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3/c1-28-18-5-2-14(3-6-18)20-24-21(29-25-20)15-4-7-19(27)26(12-15)11-13-8-16(22)10-17(23)9-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLIWVLEJQGOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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